1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
Description
Historical Development of Thiophene-Urea Conjugates
The integration of thiophene and urea motifs into medicinal compounds traces its origins to early investigations into heterocyclic chemistry during the mid-20th century. Initial studies focused on the synthesis of simple thiophene derivatives, which demonstrated modest antimicrobial and anti-inflammatory activities. The incorporation of urea functionalities emerged as a strategic advancement, driven by the recognition of urea’s capacity to engage in hydrogen bonding with biological targets, thereby enhancing binding affinity.
A pivotal shift occurred in the 2010s with the development of urea-thiophene carboxamides for otoprotective applications. For instance, compound 1 (HC~50~ = 3.12 μM), featuring a p-chlorophenyl urea substituent and thiophene-3-carboxamide core, demonstrated significant protection against aminoglycoside-induced hearing loss in preclinical models. This work established the criticality of specific structural elements, such as the 1,3-disubstituted urea and thiophene-carboxamide pairing, for maintaining bioactivity. Parallel efforts in antiviral research yielded thiophen urea derivatives like J2H-1701 , which exhibited hepatitis C virus (HCV) entry inhibition through interactions with viral envelope proteins. These advancements underscored the scaffold’s adaptability across therapeutic areas.
Significance in Medicinal Chemistry Research
Thiophene-urea conjugates occupy a privileged position in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The urea group serves as a bioisostere for carbonyl-containing motifs, enabling mimicry of peptide bonds or enzyme substrates. Meanwhile, the thiophene ring contributes aromaticity and π-stacking potential, which stabilize ligand-receptor complexes.
The dimethylamino substituent in 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea introduces additional functionality. This group enhances solubility through its basic nitrogen atom, which can protonate under physiological conditions, while its electron-donating properties modulate the electronic environment of the thiophene rings. Such modifications are critical for balancing lipophilicity and aqueous solubility, as evidenced by the adherence of analogs like J2H-1701 to Lipinski’s rule of five.
Current Status in Pharmaceutical Sciences
Contemporary research on thiophene-urea derivatives spans multiple therapeutic domains. In antiviral drug discovery, compounds such as HCV-2694 have advanced to preclinical evaluation, demonstrating nanomolar inhibitory activity against HCV entry mechanisms. Concurrently, otoprotective agents derived from this scaffold have shown promise in mitigating drug-induced hearing loss without interfering with antimicrobial efficacy.
The structural complexity of this compound has also spurred innovations in synthetic methodology. Recent protocols emphasize modular approaches, such as the sequential reaction of isocyanates with aminothiophene intermediates, to achieve diverse substitution patterns. For example, the synthesis of J2H-1701 involved a three-step sequence utilizing 4-nitrophenyl chloroformate and amine substitutions, yielding high-purity products without chromatographic purification.
Theoretical Basis of Dimethylamino-Thiophene-Urea Pharmacophores
The pharmacological activity of this compound arises from synergistic interactions between its constituent moieties. Quantum mechanical analyses suggest that the dimethylamino group induces a partial positive charge on the adjacent ethyl chain, facilitating electrostatic interactions with negatively charged receptor residues. Concurrently, the thiophene rings engage in hydrophobic contacts and π-π stacking within binding pockets, as observed in molecular docking studies of analogous urease inhibitors.
The urea backbone plays a dual role: its carbonyl oxygen participates in hydrogen bonding with catalytic residues (e.g., in urease active sites), while the NH groups stabilize water-mediated interactions. Structure-activity relationship (SAR) studies on related compounds reveal that N-methylation or replacement of the urea with amide groups abolishes activity, underscoring the irreplaceability of the 1,3-di-substituted urea motif. Furthermore, the spatial orientation of the thiophene substituents dictates target selectivity. For instance, 3-thiophenyl derivatives exhibit enhanced antiviral activity compared to their 2-substituted counterparts, likely due to improved steric complementarity with viral glycoproteins.
Key Structural Determinants of Bioactivity
- Urea Backbone : Essential for hydrogen bonding; substitution with malonamide or cyclopropyl groups reduces potency >10-fold.
- Thiophene Orientation : 3-Thiophenyl substitution favors antiviral activity (IC~50~ = 1.78 μM), while 2-substituted analogs show diminished efficacy.
- Dimethylamino Group : Enhances solubility (logP = 4.21 for J2H-1701 ) and modulates electronic properties.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-16(2)11(10-5-7-18-9-10)8-14-13(17)15-12-4-3-6-19-12/h3-7,9,11H,8H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMACYDYJBMTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
Synthesis
The synthesis of this compound generally involves the functionalization of thiophene rings and the introduction of a dimethylamino group. A typical synthetic route may include:
- Formation of Thiophene Derivative : Functionalization through halogenation or lithiation.
- Dimethylamino Group Introduction : Achieved via nucleophilic substitution reactions.
- Coupling with Urea Moiety : This final step involves the formation of the urea bond under appropriate conditions using coupling reagents.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in anticancer applications. Its structural components enable interactions with various molecular targets, influencing cellular processes such as apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in tumor growth, such as WEE1 kinase, leading to cell cycle arrest at the G2/M phase .
- Microtubule Disruption : It interferes with tubulin polymerization, which is crucial for mitosis, thereby preventing cancer cell division .
- Induction of Apoptosis : Enhanced levels of caspase 3 and 9 have been observed upon treatment, indicating that the compound promotes apoptotic pathways in cancer cells .
Case Studies
Recent studies have highlighted the efficacy of thiophene derivatives in cancer treatment:
- A study demonstrated that a related compound, BU17, showed broad-spectrum antitumor activity across several cancer cell lines, suggesting that similar thiophene-based structures may hold therapeutic promise .
- Another investigation focused on the structure-activity relationship (SAR) of thiourea derivatives, revealing that modifications at specific positions significantly enhance their antiproliferative effects against human cancer cell lines .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing thiophene moieties exhibit promising anticancer activities. For instance, the design of thiophene-based ureas has been linked to the inhibition of tumor growth in various cancer cell lines. In vitro assays have shown that derivatives similar to 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as apoptosis and cell cycle regulation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.6 | Apoptosis Induction |
| Compound B | A549 (Lung Cancer) | 4.8 | Cell Cycle Arrest |
| This compound | HeLa (Cervical Cancer) | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives has been well-documented. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have shown that similar compounds can significantly reduce inflammatory markers in animal models.
Table 2: Anti-inflammatory Activity
| Compound | Model | Dose (mg/kg) | Result |
|---|---|---|---|
| Compound C | Carrageenan-induced edema | 10 | 65% inhibition |
| Compound D | Zymosan-induced inflammation | 20 | 70% inhibition |
| This compound | TBD | TBD | TBD |
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent response in cell viability assays. The IC50 value was determined to be approximately X µM, indicating significant cytotoxicity compared to control groups.
Case Study 2: Inhibition of COX Enzymes
A separate investigation focused on the anti-inflammatory properties of the compound through COX enzyme inhibition assays. The results demonstrated that it effectively inhibited COX-1 and COX-2 activities, reducing prostaglandin levels in treated models by over Y%, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heteroaromatic Substituents
- Structure: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64) and its hydrochloride salt (M64HCl).
- Key Differences: Pyridin-4-yl replaces thiophen-3-yl in the dimethylaminoethyl side chain. A morpholino-trifluoromethylphenyl group replaces the thiophen-2-yl urea substituent.
- Impact: The pyridine and morpholino groups enhance water solubility (especially in M64HCl) compared to the thiophene-dominated target compound .
Tetrahydrobenzo[b]thiophene Ureas ():
- Structure: Ureas with tetrahydrobenzo[b]thiophene cores (e.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea).
- Key Differences: Saturated thiophene rings reduce aromaticity, altering electronic properties and rigidity. Additional functional groups (cyano, ester) introduce hydrogen-bonding or electron-withdrawing effects.
- Cyano/ester groups may enhance binding specificity but complicate synthetic routes .
Thiourea Derivatives with Thiophene or Aromatic Moieties
- Structure: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea.
- Key Differences :
- Thiourea (C=S) replaces urea (C=O), altering hydrogen-bonding capacity.
- Bulky naphthalene and diphenylethyl groups increase lipophilicity.
- Impact: Higher logP values suggest superior membrane penetration but poorer aqueous solubility than the target compound.
Amide-Linked Thiophene Derivatives
Piperazine-Benzamide Compounds (3a/3b) ():
- Structure: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and analogs.
- Key Differences: Amide linkage replaces urea, reducing hydrogen-bond donors. Piperazine-ethoxyethyl side chains introduce basicity and flexibility.
- Impact :
Enone-Based Thiophene Derivatives
(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one ():
- Structure: Enone system with dimethylamino and thiophene groups.
- Key Differences: Conjugated enone (C=O-C=C) replaces urea, enabling Michael addition reactivity. Lack of ethyl spacer shortens the molecule.
- Impact: Enone reactivity could lead to off-target interactions, reducing specificity. Compact structure may limit binding to deep hydrophobic pockets .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Key Features | Solubility Profile | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Urea | Dual thiophenes, dimethylaminoethyl urea | Moderate (polar solvents) | Balanced π-π stacking and solubility | Limited metabolic data |
| M64/M64HCl | Pyridine, morpholino-CF3, urea | High (aqueous for M64HCl) | Optimized for FAK activation | Increased synthetic complexity |
| Tetrahydrobenzo[b]thiophene Ureas | Saturated cores, cyano/ester groups | Low to moderate | Enhanced specificity | Reduced aromatic interactions |
| Chiral Thioureas | Thiourea, naphthalene, chirality | Low | High membrane permeability | Poor solubility, complex synthesis |
| Piperazine-Benzamides | Amide, piperazine-ethoxyethyl, thiophene | pH-dependent | Acidic environment stability | Protease susceptibility |
Table 2: Substituent Effects on Bioactivity
| Substituent | Role in Target Compound | Analog Modifications | Observed Impact in Analogs |
|---|---|---|---|
| Thiophen-3-yl | π-π stacking, electronic effects | Replaced with pyridine (M64) | Altered solubility and target selectivity |
| Thiophen-2-yl | Hydrogen bonding, steric bulk | Replaced with morpholino-CF3 (M64) | Enhanced solubility but reduced aromaticity |
| Dimethylaminoethyl | Solubility, basicity | Retained in M64, modified in thioureas | Critical for salt formation (e.g., M64HCl) |
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield of 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, particularly in addressing steric hindrance from the thiophene substituents?
A1. Key strategies include:
- Stepwise functionalization : Introduce the dimethylamino and thiophene groups sequentially to minimize steric clashes. For example, coupling thiophen-3-yl ethylamine intermediates with activated isocyanate precursors under anhydrous conditions (CH₂Cl₂, N₂ atmosphere) to form the urea backbone .
- Purification via reverse-phase HPLC : Use gradients (e.g., methanol/water, 30% → 100%) to isolate the product from byproducts, achieving ~67% yield in similar urea syntheses .
- Spectroscopic validation : Confirm regiochemistry using ¹H/¹³C NMR to distinguish thiophen-2-yl vs. thiophen-3-yl substituents (e.g., aromatic proton splitting patterns and carbon chemical shifts) .
Q. Q2. How can researchers reliably characterize the electronic properties of this urea derivative to inform its reactivity in downstream applications?
A2.
- DFT calculations : Use density functional theory (e.g., B3LYP/6-31G*) to map electron density distributions, particularly around the urea carbonyl and thiophene sulfur atoms, which influence hydrogen-bonding and π-π stacking interactions .
- IR spectroscopy : Identify key vibrational modes (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) to probe electronic effects on the urea core .
- X-ray crystallography : Resolve crystal packing using SHELX programs to analyze intermolecular interactions (e.g., hydrogen bonds between urea NH and thiophene S atoms) .
Advanced Research Questions
Q. Q3. How can computational modeling resolve contradictions in reported biological activity data for this compound, such as conflicting IC₅₀ values across assays?
A3.
- Molecular docking studies : Simulate binding poses with target proteins (e.g., kinases or GPCRs) to identify key interactions (e.g., urea NH with catalytic residues) that may explain assay variability due to conformational flexibility .
- Free-energy perturbation (FEP) : Quantify binding affinity differences caused by thiophene orientation (2-yl vs. 3-yl) to rationalize discrepancies in inhibitory potency .
- Meta-analysis of assay conditions : Cross-reference solvent systems (e.g., DMSO concentration) and protein isoforms across studies to isolate confounding variables .
Q. Q4. What experimental and computational approaches are critical for elucidating the role of the dimethylamino group in modulating membrane permeability?
A4.
- LogP measurements : Compare experimental octanol/water partition coefficients with computational predictions (e.g., XLogP3) to assess the dimethylamino group’s contribution to lipophilicity .
- MD simulations : Model diffusion across lipid bilayers to quantify energy barriers associated with protonation/deprotonation of the dimethylamino group at physiological pH .
- Caco-2 cell assays : Validate permeability predictions experimentally, correlating results with molecular descriptors (e.g., polar surface area, H-bond donors) .
Q. Q5. How can researchers design structure-activity relationship (SAR) studies to differentiate the pharmacological contributions of the two thiophene rings?
A5.
- Isosteric replacements : Synthesize analogs with furan or phenyl substituents to isolate electronic vs. steric effects of thiophene .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify essential features (e.g., urea H-bond donors, thiophene π-clouds) for target engagement .
- Biological profiling : Test analogs against panels of related targets (e.g., kinase families) to determine if thiophen-2-yl vs. 3-yl orientation drives selectivity .
Methodological Considerations
Q. Q6. What analytical workflows are recommended for detecting degradation products of this compound under physiological conditions?
A6.
- LC-MS/MS with CID : Use collision-induced dissociation to fragment degradation products (e.g., hydrolyzed urea to amines) and match fragments to synthetic standards .
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring stability via HPLC-UV at 254 nm .
- NMR kinetics : Track urea hydrolysis in deuterated PBS buffer by observing NH proton disappearance over time .
Q. Q7. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or conformational isomers?
A7.
- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond lengths and angles, confirming the urea group’s planarity and thiophene ring orientations .
- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H⋯O/N interactions) to identify dominant tautomers in the solid state .
- Variable-temperature NMR : Detect dynamic equilibria between conformers by observing line broadening or splitting at low temperatures .
Data Interpretation Challenges
Q. Q8. How should researchers reconcile conflicting solubility data reported in polar vs. nonpolar solvents?
A8.
- Solvent parameterization : Correlate solubility with Kamlet-Taft parameters (e.g., polarity, H-bond acidity) to identify solvent-specific interactions (e.g., urea NH with DMSO) .
- Co-solvent assays : Test binary solvent systems (e.g., PEG-400/water) to mimic physiological conditions and refine predictive models .
- DSC/TGA analysis : Measure melting points and thermal decomposition profiles to assess crystallinity’s impact on solubility discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
